molecular formula C12H13NO3 B6328577 Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate CAS No. 153501-38-3

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate

Cat. No. B6328577
CAS RN: 153501-38-3
M. Wt: 219.24 g/mol
InChI Key: WXNNDCUHYBVEKV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers. To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K2CO3 to Ag2CO3 . Upon using Ag2CO3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .

Scientific Research Applications

Antiviral Research

A series of ethyl 5-hydroxyindole-3-carboxylates were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, with one compound showing significant activity, highlighting the potential for these derivatives in antiviral therapy (Chunshen Zhao et al., 2006). Another study synthesized derivatives to assess their activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), identifying compounds with micromolar activities against these viruses (A. Ivashchenko et al., 2014).

Mechanistic Studies

Research into the cyclisation mechanisms of indolo oxime ethers to form ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates used 1H NMR spectroscopy to elucidate the reaction process, demonstrating the compound's utility in studying organic reaction mechanisms (Kylie A. Clayton et al., 2008).

Anti-Inflammatory Research

A novel series of ethyl 5-hydroxyindole-3-carboxylate derivatives were designed and synthesized, targeting the inhibition of human 5-lipoxygenase (5-LO), an enzyme involved in pro-inflammatory leukotriene biosynthesis. This study highlights the compound's relevance in the development of anti-inflammatory drugs (A. Peduto et al., 2014).

Photochemical Synthesis

The photochemical synthesis of 2,3-homoindoles from ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates showcases the application of ethyl indole derivatives in synthesizing complex molecular structures, offering potential pathways for the synthesis of novel indole-based compounds (Masazumi Ikeda et al., 1974).

Safety and Hazards

While specific safety and hazard information for Ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate is not available, related compounds like Methyl 3-hydroxy-1H-indole-2-carboxylate have hazard statements H302-H315-H319-H335 .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 3-hydroxy-4-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)9-7(2)5-4-6-8(9)13-10/h4-6,13-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNNDCUHYBVEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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